G2019S LRRK2 Biochemical Potency: LY2023-001 vs. Established Comparators
LY2023-001 inhibits the G2019S mutant of LRRK2 with an IC₅₀ of 12.9 nM in a biochemical kinase assay using the purified catalytic domain [1]. In cross-study comparison, this potency places LY2023-001 in an intermediate position among known LRRK2 inhibitors. It is approximately 2.1-fold less potent than LRRK2-IN-1 (IC₅₀ = 6 nM for G2019S) [2], yet approximately 1.9-fold more potent than CZC-25146 (IC₅₀ = 6.87 nM for G2019S) [3]. However, LY2023-001 is considerably less potent (by approximately 32-fold) than the ultrapotent preclinical tool compound MLi-2 (IC₅₀ = 0.76 nM in a purified LRRK2 kinase assay, with G2019S IC₅₀ reported as 2.31 nM in a cellular assay) [4] and the clinical candidate MK-1468 (IC₅₀ = 0.4 nM for G2019S) [5]. This potency profile defines LY2023-001 as a structurally distinct, nanomolar-potency probe suitable for studies where ultra-high potency may mask subtle SAR or introduce confounding cellular toxicity.
| Evidence Dimension | Inhibitory potency (IC₅₀) against G2019S LRRK2 in biochemical kinase assay |
|---|---|
| Target Compound Data | 12.9 nM |
| Comparator Or Baseline | LRRK2-IN-1: 6 nM; CZC-25146: 6.87 nM; MLi-2: 0.76 nM (purified kinase assay) / 2.31 nM (cellular G2019S); MK-1468: 0.4 nM |
| Quantified Difference | 2.1-fold less potent than LRRK2-IN-1; 1.9-fold more potent than CZC-25146; ~32-fold less potent than MLi-2; ~32-fold less potent than MK-1468 |
| Conditions | Purified LRRK2 G2019S catalytic domain; ATP concentration and peptide substrate varied by study |
Why This Matters
Procurement decisions must balance potency with scaffold novelty; LY2023-001 offers a distinct chemotype with sufficient potency to robustly engage the target in cellular assays without the extreme potency of MLi-2 or MK-1468, which may be advantageous for SAR and mode-of-action studies.
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